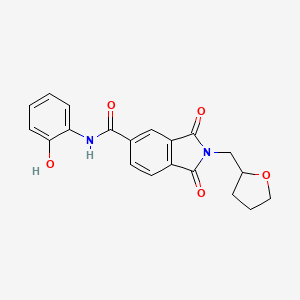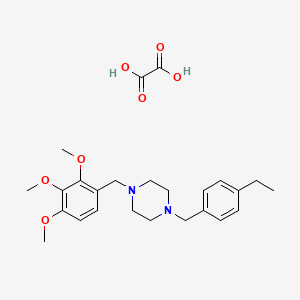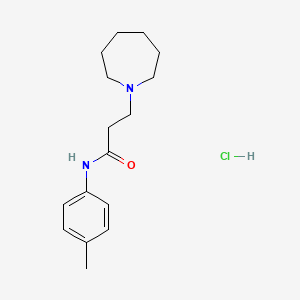![molecular formula C18H18Cl2N2OS B3946184 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
Overview
Description
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. This compound has shown promising results in pre-clinical studies and has the potential to be developed as a therapeutic agent for various diseases.
Mechanism of Action
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the NF-κB essential modulator (NEMO), which is a key component of the pathway. This modification prevents the activation of the pathway and the subsequent production of pro-inflammatory cytokines and chemokines. This compound 11-7082 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein, Bcl-2.
Biochemical and Physiological Effects:
This compound 11-7082 has been found to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and to inhibit the growth and survival of cancer cells. This compound 11-7082 has also been found to have neuroprotective effects in models of Alzheimer's disease and to inhibit the replication of viral pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide 11-7082 is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. This compound 11-7082 is also relatively easy to synthesize and has good stability. However, one limitation of this compound 11-7082 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide 11-7082. One area of interest is the development of this compound 11-7082 as a therapeutic agent for various diseases, including arthritis, Alzheimer's disease, and viral infections. Another area of interest is the identification of novel targets of this compound 11-7082 and the development of new compounds based on its structure. Finally, the use of this compound 11-7082 in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic potential.
Scientific Research Applications
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound 11-7082 has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, this compound 11-7082 has shown potential as a therapeutic agent for various diseases, including arthritis, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2OS/c1-3-11(2)12-4-7-14(8-5-12)21-18(24)22-17(23)15-9-6-13(19)10-16(15)20/h4-11H,3H2,1-2H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUMBJWSHANYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-{2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B3946102.png)

![5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3946108.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B3946116.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3946129.png)
![methyl 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946138.png)
![3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B3946145.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)
![N-benzyl-5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946156.png)

![8-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3946183.png)

